molecular formula C10H8Cl2N2 B068357 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline CAS No. 175135-55-4

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Cat. No.: B068357
CAS No.: 175135-55-4
M. Wt: 227.09 g/mol
InChI Key: YAAHFPXQFRBNRL-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Design

Studies on related chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines demonstrate the importance of chlorine substitution on the pyrrole and aniline frameworks. These compounds exhibit distinct planar backbones and are notable for their structural features, such as the dihedral angles between the pyrrole and benzene rings, which influence their chemical reactivity and physical properties (Su et al., 2013). Such characteristics are essential for designing molecules with specific functions, suggesting potential applications in materials science and molecular engineering.

Luminescent Materials and Electroluminescence

Research on tetradentate bis-cyclometalated platinum complexes incorporating pyrrole and aniline derivatives reveals significant potential for applications in electroluminescence and light-emitting devices. These complexes exhibit high quantum yields and cover a broad emission spectrum, making them suitable for use in organic light-emitting diodes (OLEDs). The study highlights the role of the structural arrangement and electronic properties of pyrrole-aniline frameworks in achieving desirable photophysical characteristics (Vezzu et al., 2010).

Synthesis of Novel Compounds

The reactivity of pyrrole derivatives with aniline has been explored to synthesize novel organic compounds, such as iminopyrrolizine-carbonitriles and dicyanoethenylpyrroles. These reactions showcase the versatility of pyrrole-aniline structures in organic synthesis, leading to compounds with potential applications in pharmaceuticals and materials science (Petrova et al., 2015).

Metal Ion Sensing

A study on thienylpyrrole derivatives demonstrates the utility of pyrrole-aniline frameworks in developing fluorescent, metal ion-sensitive monomers. These compounds exhibit significant changes in fluorescence upon interaction with metal ions, suggesting applications in selective sensing and environmental monitoring (Ayranci & Ak, 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit action againstDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.

Mode of Action

It’s suggested that the compound might interact with its targets throughhydrogen bonding interactions

Biochemical Pathways

Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis . The downstream effects of these interactions would depend on the specific cellular context and require further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Compounds with similar structures have shownantibacterial and antitubercular properties , suggesting that this compound might have similar effects.

Properties

IUPAC Name

2,5-dichloro-4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHFPXQFRBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379192
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-55-4
Record name 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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